molecular formula C14H16F2N6 B6441630 5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine CAS No. 2640946-73-0

5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine

Cat. No.: B6441630
CAS No.: 2640946-73-0
M. Wt: 306.31 g/mol
InChI Key: DBVGYYKMVBTPRL-UHFFFAOYSA-N
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Description

5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine (CAS 2640946-73-0) is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and oncology research. With a molecular formula of C14H16F2N6 and a molecular weight of 306.31 g/mol, this compound features a complex structure consisting of a pyrimidine core substituted with fluorine and methyl groups, and linked via a piperazine ring to a second 5-fluoropyrimidin-2-yl group . The compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction, where a chloro or iodo precursor is displaced by 1-(5-fluoropyrimidin-2-yl)piperazine. This reaction is often facilitated in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures, using a base such as triethylamine to drive the reaction to completion . Research into this compound and its structural analogs has highlighted its potential in antitumor applications. Compounds within this chemical class have demonstrated potent biological activity through the inhibition of specific kinases, such as Cyclin-Dependent Kinase 4/6 (CDK4/6), which are critical targets in cancer therapeutics . The presence of fluorine atoms is a key structural feature, often enhancing the compound's binding affinity to target enzymes and its overall metabolic stability . This makes it a valuable scaffold for developing novel therapeutic agents, particularly for investigating new pathways in cancer cell proliferation. As a research chemical, it serves as a crucial intermediate for synthesizing more complex molecules and as a probe for studying biochemical mechanisms. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures, including human or veterinary applications . Researchers can rely on the high quality and consistency of this compound for their critical experimental work.

Properties

IUPAC Name

5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N6/c1-9-12(16)13(20-10(2)19-9)21-3-5-22(6-4-21)14-17-7-11(15)8-18-14/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVGYYKMVBTPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=C(C=N3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

The central reaction involves displacing the chlorine atom in 2,6-dimethyl-4-chloro-5-fluoropyrimidine with 1-(5-fluoropyrimidin-2-yl)piperazine. This SNAr (nucleophilic aromatic substitution) reaction proceeds in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 80–100°C for 12–24 hours. Triethylamine or diisopropylethylamine is employed to scavenge HCl, driving the reaction to completion.

Representative Procedure :

  • Reactants : 2,6-Dimethyl-4-chloro-5-fluoropyrimidine (1.0 equiv), 1-(5-fluoropyrimidin-2-yl)piperazine (1.2 equiv), DMF (10 mL/g), DIEA (3.0 equiv).

  • Conditions : Nitrogen atmosphere, 90°C, 18 hours.

  • Workup : Dilution with ethyl acetate, washing with brine, drying over Na₂SO₄, and column chromatography (hexane/EtOAc 3:1).

  • Yield : 65–72%.

Alternative Coupling Strategies

Copper-mediated Ullmann-type couplings have been explored to enhance efficiency. A mixture of 2,6-dimethyl-4-iodo-5-fluoropyrimidine, 1-(5-fluoropyrimidin-2-yl)piperazine, CuI (10 mol%), and 8-hydroxyquinoline (20 mol%) in DMSO at 90°C for 16 hours achieves a 58% yield. While this method reduces palladium costs, it requires stringent oxygen-free conditions.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • DMF vs. THF : DMF provides higher yields (72%) compared to THF (63%) due to better solubility of intermediates.

  • Temperature : Reactions below 80°C result in incomplete conversion, while temperatures exceeding 100°C promote side reactions such as N-alkylation of the piperazine.

Catalytic Systems

Palladium-based catalysts (e.g., Pd(OAc)₂ with Xantphos) outperform copper catalysts in reproducibility, albeit at higher costs. A comparative study showed Pd systems achieving 70% yield versus 58% for Cu systems.

Protecting Group Strategies

The tert-butoxycarbonyl (Boc) group has been employed to protect the piperazine nitrogen during intermediate synthesis. Deprotection using trifluoroacetic acid (TFA) in dichloromethane restores the free amine prior to coupling.

Analytical Characterization

Post-synthesis validation relies on advanced spectroscopic techniques:

  • ¹H NMR (400 MHz, CDCl₃): Peaks at δ 8.40 (d, J=2.7 Hz, 1H, pyrimidine-H), 7.92 (s, 1H, imidazole-H), and 1.96–1.82 (m, 1H, cyclopropyl).

  • LC-MS : [M+H]⁺ observed at m/z 307.3, aligning with the theoretical molecular weight of 306.31 g/mol.

  • HPLC Purity : >98% under reverse-phase conditions (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Parameter SNAr (Pd) Ullmann (Cu)
Yield72%58%
Reaction Time18 h16 h
Catalyst CostHighLow
Oxygen SensitivityModerateHigh
Byproduct Formation<5%12%

The SNAr route remains the industrial standard due to scalability and reliability, despite higher catalyst costs .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

5-fluoro-4-[4-(5-fluoropyrimidin-2-

Biological Activity

5-Fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various cell lines, and related case studies.

Chemical Structure and Properties

The compound's structure can be represented by the following chemical formula:

Property Details
Common Name This compound
CAS Number 2640946-73-0
Molecular Weight 306.31 g/mol
Molecular Formula C14H16F2N6

The compound features a pyrimidine core substituted with fluorine and piperazine moieties, which contribute to its biological activity.

Research indicates that the compound exhibits its biological effects primarily through inhibition of specific enzymes involved in nucleotide metabolism. This mechanism is crucial for its application as an antitumor agent. The presence of fluorine atoms enhances the compound's affinity for target enzymes, leading to increased potency against cancer cells.

Antitumor Activity

In vitro studies have demonstrated that this compound shows significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : L1210 (leukemia), CCRF-CEM (acute lymphoblastic leukemia).
  • IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating strong antitumor activity.

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial properties. Notably, it has shown effectiveness against resistant strains of bacteria, including Staphylococcus faecium. This suggests potential applications in treating infections where conventional antibiotics fail.

Case Studies

  • Study on Antitumor Efficacy :
    • A study evaluated the effects of the compound on L1210 leukemic cells and reported a significant increase in lifespan in treated mice compared to controls.
    • Results indicated that the compound could enhance the chemotherapeutic index by selectively targeting tumor cells while sparing normal cells.
  • Antimicrobial Evaluation :
    • In a separate study, derivatives of the compound were tested against various bacterial strains. The results showed a marked reduction in bacterial growth at concentrations as low as 10^-9 M, demonstrating its potential as a novel antimicrobial agent.

Summary of Findings

The biological activity of this compound is characterized by:

  • Strong antitumor properties , particularly against leukemia cell lines.
  • Significant antimicrobial efficacy , especially against resistant bacterial strains.

These findings underscore the potential of this compound in both oncology and infectious disease treatment.

Comparison with Similar Compounds

Structural Analog 1: N-(3-Fluoro-4-(4-(5-(Trifluoromethyl)Pyridin-2-yl)Piperazin-1-yl)Benzyl)-2,6-Dimethylimidazo[2,1-b]Thiazole-5-Carboxamide (ND-11543)

Core Structure :

  • ND-11543 replaces the pyrimidine core with an imidazo[2,1-b]thiazole ring, linked to a carboxamide group.
  • Substituents: A benzyl group attached to a piperazine ring, which is connected to a pyridine bearing a trifluoromethyl group.

Key Differences :

Feature Target Compound ND-11543
Core Pyrimidine Imidazo[2,1-b]thiazole
Piperazine Linkage 5-Fluoropyrimidin-2-yl 5-(Trifluoromethyl)pyridin-2-yl
Fluorine Positions 5-position (pyrimidine core) 3-position (benzyl group)
Synthesis Not detailed in evidence EDC-mediated coupling (62% yield)

Implications :

  • The imidazo[2,1-b]thiazole core in ND-11543 may enhance π-stacking interactions with hydrophobic enzyme pockets, whereas the pyrimidine core in the target compound could favor hydrogen bonding with nucleic acids.
  • The trifluoromethyl group in ND-11543 improves metabolic stability and lipophilicity compared to the target compound’s fluorine substituents.

Structural Analog 2: (S)-4-(4-(4-(((2-(2,6-Dioxopiperidin-3-yl)-1-Oxoisoindolin-4-yl)Oxy)Methyl)Benzyl)Piperazin-1-yl)-3-Fluorobenzonitrile

Core Structure :

  • This patented compound () features a benzonitrile core substituted with a fluorobenzyl-piperazine group and a dioxopiperidinyl isoindoline moiety .

Key Differences :

Feature Target Compound Patent Compound
Core Pyrimidine Benzonitrile
Piperazine Linkage 5-Fluoropyrimidin-2-yl 4-(((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl
Fluorine Positions 5-position (pyrimidine core) 3-position (benzonitrile ring)
Functionality Methyl groups Dioxopiperidinyl isoindoline (proteolysis-targeting chimera-like)

Implications :

  • The fluorobenzyl group in the patent compound may enhance blood-brain barrier penetration compared to the target compound’s pyrimidine-piperazine system.

Table 1: Structural and Functional Profiles

Compound Core Key Substituents Potential Applications
Target Compound Pyrimidine 5-Fluoro, 2,6-dimethyl, 4-(5-fluoropyrimidin-2-yl-piperazine) Antimetabolites, kinase inhibitors
ND-11543 Imidazothiazole 3-Fluoro-benzyl, 5-(trifluoromethyl)pyridin-2-yl-piperazine Anti-tuberculosis agents
Patent Compound Benzonitrile 3-Fluoro, dioxopiperidinyl isoindoline-benzyl-piperazine Protein degradation, oncology

Q & A

Q. Answer :

  • In vitro : ADP-Glo™ Kinase Assays against EGFR/VEGFR panels determine IC50 values. Competitive binding assays (SPR) quantify affinity.
  • In vivo : HCT-116 xenograft models (10 mg/kg, oral gavage) assess tumor growth inhibition. Pharmacodynamic markers (e.g., p-ERK) and toxicity (ALT/AST levels) are monitored. Human liver microsomes predict metabolic clearance rates .

How can discrepancies in HPLC purity assessments be resolved?

Answer : Orthogonal methods address co-eluting impurities:

  • HPLC : C18 column with 0.1% TFA in water/acetonitrile.
  • UPLC-MS : HILIC column for polar impurities.
    Adjusting mobile phase pH (ammonium acetate, pH 4.5) improves resolution. Spiking with synthetic impurities and UV spectral comparison (DAD) validates purity .

What computational strategies predict target interactions and binding stability?

Q. Answer :

  • Docking : AutoDock Vina/Glide dock the compound into kinase structures (PDB: 5ZN), identifying fluorine-mediated hydrogen bonds.
  • MD Simulations : GROMACS (100 ns) evaluates complex stability, focusing on piperazine flexibility and hydrophobic contacts.
  • QSAR : Descriptors (LogP, topological polar surface area) predict bioavailability. Free energy perturbation (FEP) quantifies affinity changes upon structural modifications .

How can researchers address low solubility in aqueous buffers during biological assays?

Answer : Co-solvents (DMSO ≤1% v/v) or solubilizing agents (β-cyclodextrin) enhance solubility. Micellar electrokinetic chromatography (MEKC) determines solubility limits. Structural modifications (e.g., PEGylation of the piperazine nitrogen) improve hydrophilicity without compromising activity .

What strategies mitigate off-target effects in kinase inhibition studies?

Q. Answer :

  • Selectivity Screening : Profile against a broad kinase panel (e.g., Eurofins KinaseProfiler).
  • Covalent Docking : Identify conserved binding motifs to design selective analogs.
  • Proteome-Wide Profiling : Use activity-based protein profiling (ABPP) to detect non-kinase targets .

How is metabolic stability assessed, and what structural features influence it?

Answer : Human liver microsomes (HLM) incubations quantify metabolic half-life (t1/2). LC-MS/MS identifies metabolites (e.g., N-dealkylation of piperazine). The 2,6-dimethyl groups reduce oxidative metabolism, while fluorination minimizes CYP3A4-mediated degradation .

What crystallographic challenges arise when analyzing this compound, and how are they resolved?

Answer : Low crystal symmetry and solvent inclusion complicate XRD. Strategies:

  • Cryo-Cooling : Prevents crystal degradation.
  • High-Resolution Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) improves diffraction.
  • TWINABS : Corrects for twinning artifacts. Refinement with SHELXL validates anisotropic displacement parameters .

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